![molecular formula C17H18F3NO2S B6427404 N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-(trifluoromethyl)benzamide CAS No. 2034510-12-6](/img/structure/B6427404.png)
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-(trifluoromethyl)benzamide (N-HPTB) is a novel compound that has been studied for its potential use in a variety of scientific applications. N-HPTB has been studied for its ability to act as a ligand for certain proteins, as well as its ability to interact with other molecules in biochemical and physiological processes.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Antimicrobial Activity
In medicine, thiophene derivatives show antimicrobial activity . They can be used to develop new drugs to combat various microbial infections.
Anti-Inflammatory and Analgesic Activity
Thiophene derivatives also exhibit analgesic and anti-inflammatory activities . They can be used in the development of pain relief and anti-inflammatory drugs.
Antihypertensive Activity
Thiophene derivatives have been found to have antihypertensive properties . They can be used in the treatment of high blood pressure.
Antitumor Activity
Thiophene derivatives have been found to exhibit antitumor activity . They can be used in the development of new anticancer drugs.
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2S/c18-17(19,20)14-5-2-1-4-13(14)16(23)21-9-7-12(8-10-22)15-6-3-11-24-15/h1-6,11-12,22H,7-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRGHYQWCFVOSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CC=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.